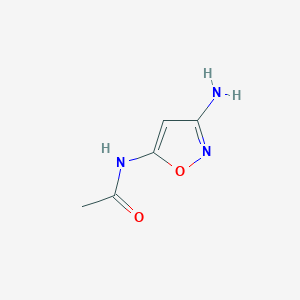

N-(3-aminoisoxazol-5-yl)acetamide

Description

Properties

CAS No. |

4264-08-8 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N-(3-amino-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)7-5-2-4(6)8-10-5/h2H,1H3,(H2,6,8)(H,7,9) |

InChI Key |

LZWKIUDDYIAKPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NO1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two key stages:

- Formation of the 3-aminoisoxazole core.

- Introduction of the acetamide group on the amino substituent.

The 3-aminoisoxazole ring can be constructed via cyclization reactions involving hydroxylamine and appropriately substituted nitriles or keto compounds, followed by acetamide formation through acetylation.

Hydroxylamine-Mediated Cyclization of Substituted Acetonitriles

A widely reported method for preparing 3-aminoisoxazoles involves reacting substituted acetonitriles with hydroxylamine or its salts under controlled pH and temperature conditions in aqueous media. According to patent EP0101034B1, the process includes:

- Reacting an appropriately substituted acetonitrile with hydroxylamine hydrochloride or sulfate in water at pH 8.3 to 8.7 (preferably 8.4 to 8.5).

- The reaction is conducted at temperatures ranging from ambient to 60°C, optimally around 50°C.

- Reaction times vary from 10 to 20 hours depending on temperature.

- The pH is adjusted using inorganic bases such as sodium or potassium hydroxide or carbonate.

- After reaction completion, the mixture is extracted with an organic solvent, acidified to pH 5.0–5.5, heated to 40–60°C, then alkalized to pH 10–11 to precipitate the 3-aminoisoxazole product.

- The product is isolated by filtration or centrifugation.

This method yields high purity 3-amino-5-(substituted)isoxazoles and is adaptable to various substituents on the acetonitrile, suggesting applicability to the 3-aminoisoxazol-5-yl scaffold.

Acetylation to Form this compound

Following the synthesis of the 3-aminoisoxazole intermediate, acetylation of the amino group is performed to obtain this compound.

- In a reported synthetic route for related compounds, the amino isoxazole is reacted with acetic anhydride or acetyl chloride under mild conditions to afford the acetamide derivative.

- For example, in a study involving N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide analogs, acetylation was achieved by treating the amino precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperature (100°C) followed by acidification to precipitate the acetamide product with yields around 56%.

While this example is for a benzoisoxazole derivative, similar acetylation chemistry applies to 3-aminoisoxazoles due to the nucleophilicity of the amino group.

Alternative Synthetic Routes via Cycloaddition

Some advanced methods for constructing the isoxazole ring involve:

- [3+2] Cycloaddition of nitrile oxides with alkynes or enamines generated in situ from amino acid derivatives or other precursors.

- Regioselective synthesis from enaminones and hydroxylamine in aqueous media, which allows formation of 5-arylaminoisoxazoles under reflux with base catalysis.

- Base-promoted condensation reactions of β-ketonitriles with hydroxylamine in aqueous ethanol to yield 3-aminoisoxazoles.

These methods provide efficient access to substituted aminoisoxazoles, which can be further functionalized to this compound.

Industrial and Process Chemistry Perspectives

A practical industrial synthesis reported involves:

- Treatment of this compound with benzoyl isothiocyanate to form key intermediates for cephalosporin side chains, indicating the availability of this compound in preparative quantities.

- The process emphasizes high stereoselectivity and good yields, highlighting the compound's synthetic utility.

Data Table Summarizing Key Preparation Methods

Mechanistic Insights and Reaction Notes

- The formation of the isoxazole ring generally proceeds via nucleophilic attack of hydroxylamine on nitrile or keto groups, followed by cyclization and dehydration.

- pH control is critical to favor the formation of the desired isoxazole isomer and to precipitate the product efficiently.

- Bases such as sodium hydroxide or sodium carbonate are preferred for pH adjustment due to their inorganic nature and ease of removal.

- Acetylation typically targets the amino group on the isoxazole ring, converting it to the acetamide, improving stability and modifying biological properties.

- Metal-free cycloaddition methods offer environmentally benign alternatives with high regioselectivity and yields.

Chemical Reactions Analysis

N-(3-aminoisoxazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-aminoisoxazol-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-(3-aminoisoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Isoxazole Derivatives

The substituent on the isoxazole ring critically impacts physicochemical and pharmacological properties. Key analogs include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound may improve solubility compared to fluorine (), while the chloromethyl group in the benzisoxazole analog () enhances reactivity for further functionalization.

Spectroscopic Characterization

Comparative NMR and IR data highlight structural differences:

- This compound (Hypothetical): Expected NH2 signals at ~5–6 ppm (¹H NMR) and C=O stretch near 1680 cm⁻¹ (IR).

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide : Shows ClCH2 singlet at 5.22 ppm (¹H NMR) and C=O at 1611 cm⁻¹ (IR) .

- Meta-Substituted Trichloro-acetamides: Electron-withdrawing substituents (e.g., Cl, NO2) shift C=O stretches to higher frequencies (~1700 cm⁻¹) compared to electron-donating groups (e.g., -NH2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.